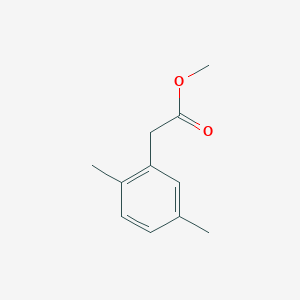

(2,5-Dimethylphenyl)acetic acid methyl ester

説明

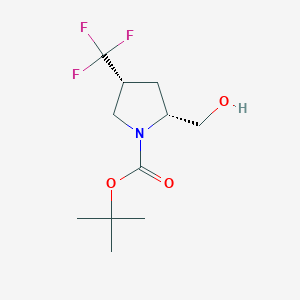

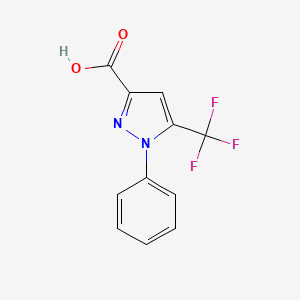

“(2,5-Dimethylphenyl)acetic acid methyl ester” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “methyl 2-(2,5-dimethylphenyl)acetate” and has a molecular weight of 178.23 g/mol .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the reaction of 2,5-dimethyl halobenzene with magnesium to generate a Grignard reagent, which is then reacted with ethylene oxide to generate 2,5-dimethyl benzene ethyl alcohol. This intermediate is then oxidized to 2,5-dimethyl phenyl acetic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C11H14O2/c1-8-4-5-9(2)10(6-8)7-11(12)13-3/h4-6H,7H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 178.23 g/mol, an XLogP3-AA value of 2.4, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .科学的研究の応用

Antitumor Activity

The methyl ester derivatives of bis(pyrazol-1-yl)acetic acid and bis(3,5-dimethyl-pyrazol-1-yl)acetic acid were utilized in the preparation of silver(I) complexes. These complexes demonstrated significant in vitro antitumor activity, particularly effective against human small-cell lung carcinoma (SCLC) cells. The mechanism involved selective targeting of Thioredoxin (TrxR), leading to redox homeostasis unbalance and inducing cancer cell death through apoptosis (Pellei et al., 2023).

Chemical Synthesis and Reactions

The compound has been involved in the degenerate transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in various solvents, showcasing its utility in chemical synthesis and reaction studies (Jackman et al., 1991). Additionally, it has been used in the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones, indicating its role in the development of new chemical entities (Hogale et al., 1995).

Photoremovable Protecting Group

2,5-Dimethylphenacyl esters serve as a photoremovable protecting group for carboxylic acids. Upon irradiation, they release the corresponding acids in high yields, making them a useful tool in organic synthesis and biochemistry (Zabadal et al., 2001). This chromophore has also been proposed as a new photoremovable protecting group for carboxylic acids, demonstrating its versatility in chemical applications (Klan et al., 2000).

Environmental Impact

The compound has been studied in the context of environmental science, particularly in the dissipation of 2,4-D in soil, providing insights into its behavior and impact in agricultural contexts (Wilson et al., 1997).

Synthesis of Pharmacologically Active Compounds

It has been used in the synthesis of derivatives selectively inhibiting the proliferation of colon cancer cells, highlighting its potential in pharmacological research (Rayes et al., 2020).

Photocatalytic Oxidation

The compound was involved in the photocatalytic decomposition of fungicide metalaxyl in water, indicating its potential in environmental remediation technologies (Topalov et al., 1999).

作用機序

Mode of Action

It’s known that such compounds can interact with their targets through various mechanisms, such as binding to the active site, altering the conformation of the target, or modulating its activity .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

It’s known that such compounds can have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

It’s known that similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,5-Dimethylphenyl)acetic acid methyl ester. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

methyl 2-(2,5-dimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-9(2)10(6-8)7-11(12)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDJLOGSHLBSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3142009.png)

![3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B3142011.png)

![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)

![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)